molecular formula C13H16O5 B1586084 Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate CAS No. 4687-37-0

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Cat. No.: B1586084
CAS No.: 4687-37-0
M. Wt: 252.26 g/mol
InChI Key: BHSYONGONOKNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C13H16O5 It is a derivative of phenylpropanoic acid and features a dimethoxyphenyl group attached to an ethyl ester of a keto acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then subjected to purification steps such as distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid.

    Reduction: Formation of ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations that result in the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar structure but lacks the keto group.

    3,4-Dimethoxyphenylacetonitrile: Contains a nitrile group instead of the ester and keto groups.

    Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Features an acrylate group instead of the keto group.

Uniqueness

The presence of both the keto and ester functional groups in this compound makes it unique compared to its analogs

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSYONGONOKNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374336
Record name ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-37-0
Record name ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,4-dimethoxybenzoylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate
Customer
Q & A

Q1: What is the role of Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate in the synthesis of chromenone-crown ethers?

A: this compound acts as a crucial starting material in the synthesis of the targeted chromenone-crown ethers. The research paper [] outlines its reaction with either 1,2,3-trihydroxybenzene or 1,2,4-triacetoxybenzene in the presence of either sulfuric acid (H2SO4) or trifluoroacetic acid (CF3COOH). This reaction yields o-dihydroxy-4-(3,4-dimethoxyphenyl)-chromenones, which then serve as precursors for the final chromenone-crown ether compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.